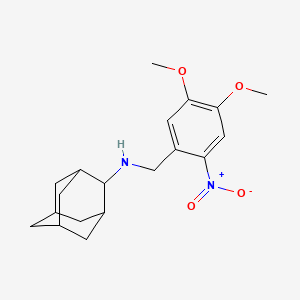![molecular formula C20H32N4O B5686934 N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide, also known as MP-10, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of benzamide derivatives and has a molecular weight of 393.5 g/mol. MP-10 has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems in the brain. N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been shown to have affinity for several receptors, including dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin neurotransmission in the brain, which may contribute to its antipsychotic and antidepressant effects. N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has several advantages for lab experiments. It has a well-characterized mechanism of action and has been extensively studied in animal models of various disorders. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to using N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. It may also have off-target effects on other neurotransmitter systems, which may complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the investigation of the long-term effects of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide on brain function and behavior. Additionally, there is potential for the use of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide in combination with other drugs for the treatment of complex psychiatric disorders.
Métodos De Síntesis
The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide involves several steps, starting from the reaction of 4-piperidin-3-ylbenzoic acid with 1-(chloromethyl)-4-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-bromopropionyl chloride to yield the final product, N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide.
Aplicaciones Científicas De Investigación
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potent antipsychotic effects in animal models of schizophrenia, with a mechanism of action similar to that of typical antipsychotic drugs such as haloperidol. N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has also been shown to have antidepressant effects in animal models of depression, with a mechanism of action involving the modulation of serotonin and dopamine neurotransmission.
Propiedades
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-23-12-14-24(15-13-23)11-3-10-22-20(25)18-7-5-17(6-8-18)19-4-2-9-21-16-19/h5-8,19,21H,2-4,9-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMPVDSYVKAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)

![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[3-(methylthio)propyl]-3-pyrrolidinyl}-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5686942.png)